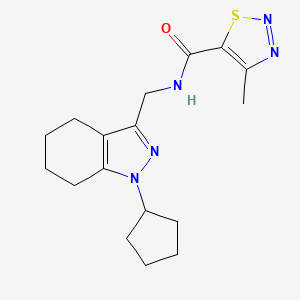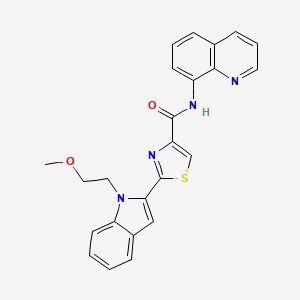
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Quinoline derivatives, closely related to the compound , have been extensively studied for their antimicrobial properties. Özyanik et al. (2012) demonstrated that some quinoline derivatives containing an azole nucleus exhibit good to moderate antimicrobial activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Özyanik et al., 2012).
Similarly, Kamath et al. (2016) investigated indole-quinoline-oxadiazoles, demonstrating their significant role in cancer drug development due to their distinct biological functions and activity against malignancies (Kamath et al., 2016).
Serotonin Receptor Antagonism
Research by Mahesh et al. (2011) on quinoxalin-2-carboxamides, which share structural similarities with the compound , revealed their potential as serotonin type-3 (5-HT3) receptor antagonists. This indicates possible applications in treating conditions influenced by serotonin receptors, such as anxiety and gastrointestinal disorders (Mahesh et al., 2011).
Antitumor Properties
Alvarez-Ibarra et al. (1997) focused on thiazolo[5,4-b]quinoline derivatives, noting their significant antitumor activities. The study highlighted the importance of certain structural features for antitumor activities, suggesting the potential use of similar compounds in cancer therapy (Alvarez-Ibarra et al., 1997).
ATM Kinase Inhibition
Research on 3-quinoline carboxamides, including studies by Degorce et al. (2016), has shown these compounds to be potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. This indicates potential use in therapies targeting DNA damage response pathways in cancer cells (Degorce et al., 2016).
Biological Activity in Dyes
Khalifa et al. (2015) synthesized heterocyclic aryl monoazo organic compounds, including quinoline derivatives, and studied their application in dyeing polyester fibers. These compounds exhibited antimicrobial and antitumor activities, suggesting their use in sterile and biologically active fabrics (Khalifa et al., 2015).
properties
IUPAC Name |
2-[1-(2-methoxyethyl)indol-2-yl]-N-quinolin-8-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-30-13-12-28-20-10-3-2-6-17(20)14-21(28)24-27-19(15-31-24)23(29)26-18-9-4-7-16-8-5-11-25-22(16)18/h2-11,14-15H,12-13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNBAXPQKBVBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2663278.png)
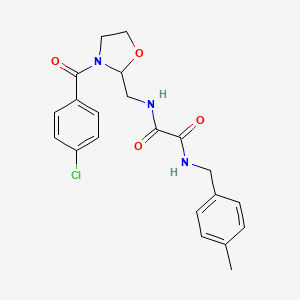
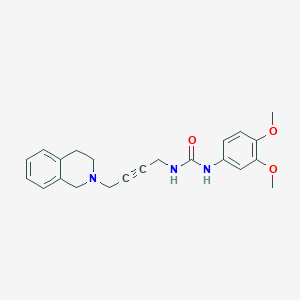
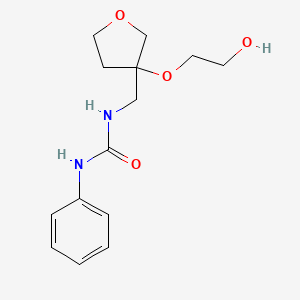
![1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane](/img/structure/B2663286.png)
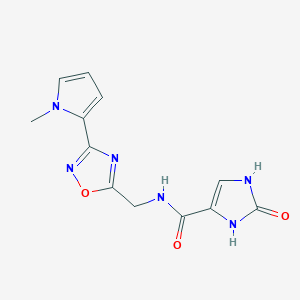
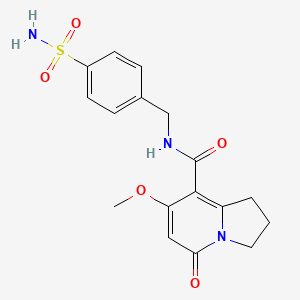
![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)
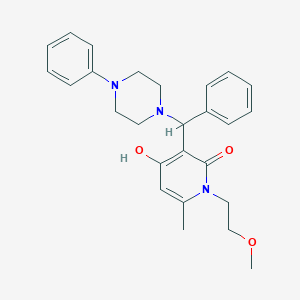
![N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2663291.png)
![N'-[(2-chloro-4-fluorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2663292.png)
![N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2663296.png)
